molecular formula C8H5BrF4S B8487138 Benzene, 1-bromo-3-fluoro-4-(methylthio)-2-(trifluoromethyl)-

Benzene, 1-bromo-3-fluoro-4-(methylthio)-2-(trifluoromethyl)-

Cat. No.: B8487138
M. Wt: 289.09 g/mol
InChI Key: DPORKAUEXXBJGA-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-3-fluoro-4-(methylthio)-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H5BrF4S and its molecular weight is 289.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-bromo-3-fluoro-4-(methylthio)-2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-3-fluoro-4-(methylthio)-2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5BrF4S

Molecular Weight

289.09 g/mol

IUPAC Name

1-bromo-3-fluoro-4-methylsulfanyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5BrF4S/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3

InChI Key

DPORKAUEXXBJGA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)Br)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (11.2 g) in concentrated sulphuric acid was added to a stirred cooled suspension of 4-bromo-2-fluoro-3-trifluoromethylaniline (40 g) in glacial acetic acid while maintaining the temperature below 5° C. The mixture was stirred at 5° C. for one and a half hours. The resultant mixture was added gradually to a mixture of dimethyl disulphide (20 ml) and copper power (0.224 g) in glacial acetic acid at 45° C. It was stirred and heated at 70° C. for 3 hours. It was cooled, poured into water, extracted with ether, washed with water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and purified by column chromatography eluted with petroleum spirit (b.p. 60°-80° C.) to give 6-bromo-2-fluoro-3-(methylsulphenyl)benzotrifluoride (30.6 g) as an orange oil NMR (CDCl3) 2.45(s,3H), 7.25(t,1H), 7.5(d,1H).
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11.2 g
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40 g
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20 mL
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copper
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

With cooling, 1.12 g (16.3 mmol) of sodium nitrite were introduced carefully into 8.00 ml of concentrated sulfuric acid. At 10-15° C., 4.00 g (15.5 mmol) of 4-bromo-2-fluoro-3-(trifluoromethyl)aniline dissolved in 30 ml of glacial acetic acid were slowly added dropwise to the clear solution, and the mixture was stirred at this temperature for 1.5 hours. 20 mg (0.31 mmol) of copper powder and 1.82 ml (20.2 mmol) of dimethyl disulfide were initially charged in 12 ml of glacial acetic acid and warmed to 45° C. The solution of the diazonium salt prepared beforehand was slowly added dropwise to this solution. After the addition had ended, the reaction mixture was stirred at 70° C. for 4 hours. The solution was then added to about 500 ml of water and extracted with CH2Cl2. The organic phase was washed with water, dilute NaHCO3 solution, dilute HCl solution and saturated NaCl solution. The organic phase was dried over Na2SO4 and evaporated to dryness. The crude product obtained was separated by column chromatography (silica gel, gradient heptane/ethyl acetate). 1-Bromo-3-fluoro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene was obtained as a brown solid.
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1.12 g
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8 mL
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4 g
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30 mL
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diazonium salt
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1.82 mL
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12 mL
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copper
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20 mg
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500 mL
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